4-((4'-((2,4-Dihydroxy-5-((4-sulphophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt
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Overview
Description
The compound “4-[[4’-[[2,4-dihydroxy-5-[(4-sulfophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-” is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general synthetic route includes:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an aromatic compound containing hydroxyl or amino groups to form the azo compound.
Further Functionalization: Additional functional groups such as sulfonic acid groups are introduced to enhance the solubility and stability of the dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves:
Batch Processing: The reactants are added in a specific sequence to a reactor, and the reaction is allowed to proceed under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include:
Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.
Cellular Pathways: It can interfere with cellular signaling pathways by altering the redox state of the cell.
Comparison with Similar Compounds
Similar Compounds
- **4-[[4’-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4,5-dihydro-5-oxo-1-(4-nitrophenyl)-
- **4-[[4’-[[2,4-dihydroxy-5-[(4-chlorophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4,5-dihydro-5-oxo-1-(4-chlorophenyl)-
Uniqueness
The uniqueness of “4-[[4’-[[2,4-dihydroxy-5-[(4-sulfophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-” lies in its sulfonic acid groups, which enhance its solubility in water and its stability under various conditions. This makes it particularly useful in applications where water solubility and stability are crucial.
Properties
CAS No. |
94199-53-8 |
---|---|
Molecular Formula |
C34H21N8Na3O11S2 |
Molecular Weight |
850.7 g/mol |
IUPAC Name |
trisodium;4-[[4-[4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C34H24N8O11S2.3Na/c43-29-18-30(44)28(39-36-23-9-13-25(14-10-23)54(48,49)50)17-27(29)38-35-21-5-1-19(2-6-21)20-3-7-22(8-4-20)37-40-31-32(34(46)47)41-42(33(31)45)24-11-15-26(16-12-24)55(51,52)53;;;/h1-18,31,43-44H,(H,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
InChI Key |
WEAMVHYEHBKHMG-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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